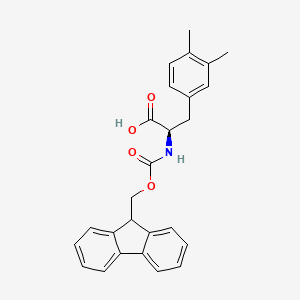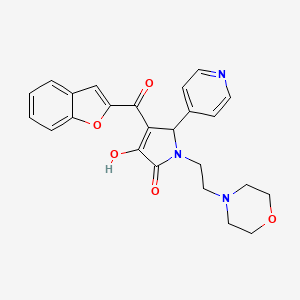
N-benzyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-benzyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide” is a complex organic compound. It contains several functional groups including a benzyl group, a phenylureido group, a thiadiazol group, and an acetamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, general methods for synthesizing similar compounds involve reactions of aromatic amines with K2S and DMSO to provide benzothiazoles . Another method involves the condensation of 2-aminothiophenol with aldehydes in DMF .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The benzyl and phenylureido groups are aromatic, the thiadiazol group contains a ring structure with sulfur and nitrogen atoms, and the acetamide group contains a carbonyl and an amine .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the benzothiazole ring could be opened in the presence of an aryl glyoxal, followed by condensation of the amino group with the aryl glyoxal, cyclization, and oxidation .Aplicaciones Científicas De Investigación
Heterocyclic Synthesis and Cascade Reactions
N-benzyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide derivatives have been utilized as starting materials for the synthesis of various heterocyclic compounds. For instance, thioureido-acetamides are accessible via gas-solid reactions and serve as precursors for one-pot cascade reactions leading to heterocycles like 2-iminothiazoles, thioparabanic acids, and others with excellent atom economy. These methodologies offer benign new accesses to important heterocycles, demonstrating the compound's utility in organic synthesis and drug discovery processes (Schmeyers & Kaupp, 2002).
Antitumor Activity
Research on N-benzyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide derivatives has also revealed potential antitumor activities. New derivatives bearing different heterocyclic ring systems have been synthesized and screened for their antitumor activity against various human tumor cell lines. Some compounds have shown considerable anticancer activity, highlighting the potential of these derivatives in the development of new anticancer agents (Yurttaş, Tay, & Demirayak, 2015).
Antibacterial and Antifungal Applications
The antimicrobial potential of N-benzyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide derivatives has been extensively investigated. Compounds synthesized from this scaffold have displayed promising antimicrobial activities against a range of gram-positive and gram-negative bacteria, as well as fungal strains. This indicates their potential as lead compounds for developing new antimicrobial agents, addressing the increasing need for novel treatments against resistant microbial strains (Rezki, 2016).
Glutaminase Inhibition for Cancer Therapy
Derivatives of N-benzyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide have been explored as glutaminase inhibitors, demonstrating significant potential in cancer therapy. These compounds, including bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, have shown to attenuate the growth of cancer cells in vitro and in mouse models. Their development contributes to the growing field of targeted cancer therapies, focusing on metabolic pathways crucial for tumor growth and survival (Shukla et al., 2012).
Propiedades
IUPAC Name |
N-benzyl-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S2/c24-15(19-11-13-7-3-1-4-8-13)12-26-18-23-22-17(27-18)21-16(25)20-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,19,24)(H2,20,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXGHHSCMZIEBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-methyl-3-nitrophenyl)amino)formamide](/img/structure/B2672482.png)
![2-chloro-N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]propanamide](/img/structure/B2672483.png)
![Acetic acid;1-[(3-carbamimidoylphenyl)methyl]-3-(2-fluorophenyl)urea](/img/structure/B2672487.png)


![N-(4-ethylphenyl)-3-methyl-N-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2672491.png)





![(3E)-3-{[(3-chloro-4-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2672500.png)
![2,5-dichloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2672501.png)
